molecular formula C21H25NO3 B5741964 Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate

Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate

Cat. No.: B5741964
M. Wt: 339.4 g/mol
InChI Key: CCUNCKKEGKEPJG-UHFFFAOYSA-N
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Description

Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate is an organic compound with a complex structure that includes both benzyl and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate typically involves the reaction of benzyl alcohol with di(propan-2-yl)carbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents such as sodium hydroxide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the carbamoyl group.

    Di(propan-2-yl)carbamoyl chloride: A precursor in the synthesis of Benzyl 4-[di(propan-2-yl)carbamoyl]benzoate.

    Benzyl alcohol: A simpler compound that serves as a starting material in the synthesis.

Uniqueness: this compound is unique due to the presence of both benzyl and carbamoyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

benzyl 4-[di(propan-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15(2)22(16(3)4)20(23)18-10-12-19(13-11-18)21(24)25-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNCKKEGKEPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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